2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide
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Overview
Description
2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyridazine core and have been studied for their potential as kinase inhibitors.
[1,2,3]triazolo[4,5-d]pyrimidine derivatives: Known for their inhibitory effects on enzymes like LSD1, these compounds have structural similarities and comparable biological activities.
Uniqueness
2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide stands out due to its unique combination of pyridine, triazolopyridazine, and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
The compound 2-(pyridin-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound features a complex structure incorporating a pyridine ring, a triazolopyridazine moiety, and a pyrrolidine group. The molecular formula is C16H18N6O with a molecular weight of 350.29 g/mol. The IUPAC name reflects its intricate arrangement of heterocycles which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions where the triazolopyridazine core is formed first, followed by the introduction of the pyrrolidine and acetamide functionalities. Techniques such as nucleophilic substitution and cyclization under controlled conditions are commonly employed to achieve high yields and purity .
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets such as protein kinases. Recent studies have indicated that derivatives of this compound exhibit significant inhibitory effects on c-Met kinase activity, which is crucial in various cancer signaling pathways .
In Vitro Studies
In vitro evaluations have demonstrated that several derivatives show moderate to high cytotoxicity against cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a closely related derivative exhibited an IC50 of 1.06 μM against A549 cells, indicating potent anti-cancer activity .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that specific substitutions on the triazolo-pyridazine core enhance the cytotoxicity and selectivity towards cancer cells. The presence of halogen substituents on the aromatic rings has been shown to influence potency but with variable effects depending on the position and nature of the substituent .
Case Studies
Recent research highlighted in various journals has focused on the potential of triazolo-pyridazine derivatives as dual inhibitors targeting both c-Met and VEGFR2 kinases. Such dual targeting may overcome resistance mechanisms commonly observed in cancer therapies .
Table 2: Inhibitory Activity Against Kinases
Compound | Kinase Target | IC50 (μM) |
---|---|---|
12e | c-Met | 0.090 |
Foretinib | c-Met | 0.019 |
Properties
IUPAC Name |
2-pyridin-3-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16(8-12-2-1-6-17-9-12)19-13-5-7-22(10-13)15-4-3-14-20-18-11-23(14)21-15/h1-4,6,9,11,13H,5,7-8,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXPGMBAUSORAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CN=CC=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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